
cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide: is a compound that combines the properties of cis-8,11,14-Eicosatrienoic Acid and N-Hydroxysuccinimide. . N-Hydroxysuccinimide is commonly used in bioconjugation reactions to activate carboxyl groups for coupling with amines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-8,11,14-Eicosatrienoic Acid typically involves the elongation and desaturation of γ-linolenic acid. This process can be carried out using fatty acid desaturases . The N-Hydroxysuccinimide ester of cis-8,11,14-Eicosatrienoic Acid can be prepared by reacting the acid with N-Hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of cis-8,11,14-Eicosatrienoic Acid involves extraction from plant oils, such as borage oil, followed by purification . The N-Hydroxysuccinimide ester can be produced on a larger scale using similar coupling reactions with optimized conditions for higher yields.
Analyse Chemischer Reaktionen
Types of Reactions: cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide undergoes various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The N-Hydroxysuccinimide ester can react with amines to form amide bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Amines under mild conditions to form stable amide bonds.
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Amide derivatives.
Wissenschaftliche Forschungsanwendungen
cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of complex molecules and as a standard in analytical techniques.
Biology: Employed in bioconjugation reactions to label proteins and other biomolecules.
Industry: Utilized in the production of specialized lipids and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide involves its ability to modify proteins and other biomolecules through the formation of amide bonds. This modification can alter the function and activity of the target molecules. The fatty acid component can also interact with lipid signaling pathways, influencing cellular processes such as inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
- cis-11,14-Eicosadienoic Acid
- cis-5,8,11-Eicosatrienoic Acid
- cis-7,10,13,16-Docosatetraenoic Acid
- cis-11,14,17-Eicosatrienoic Acid
Comparison: cis-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide is unique due to its specific combination of a polyunsaturated fatty acid and an N-Hydroxysuccinimide ester. This combination allows it to participate in both lipid signaling and bioconjugation reactions, making it a versatile tool in research and industry .
Eigenschaften
CAS-Nummer |
1798419-12-1 |
|---|---|
Molekularformel |
C24H37NO4 |
Molekulargewicht |
403.563 |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) (8Z,11Z,14Z)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C24H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h6-7,9-10,12-13H,2-5,8,11,14-21H2,1H3/b7-6-,10-9-,13-12- |
InChI-Schlüssel |
JFAJUEWGNMGPDQ-QNEBEIHSSA-N |
SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)ON1C(=O)CCC1=O |
Synonyme |
(8Z,11Z,14Z)-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide; (Z,Z,Z)-8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide; 8,11,14-Eicosatrienoic Acid N-Hydroxysuccinimide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


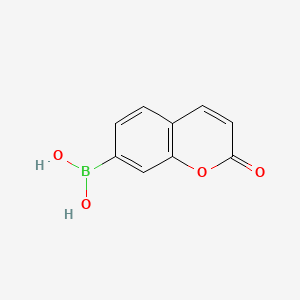
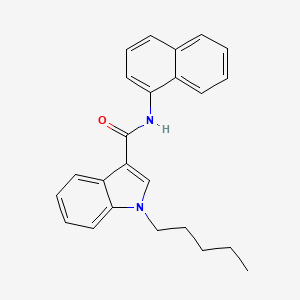

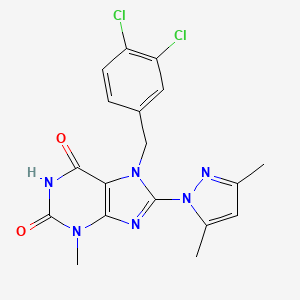

![(1R,3S)-3-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopentanemethanol](/img/structure/B566193.png)
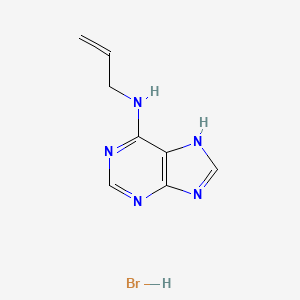
![1-[4-(Benzyloxy)phenyl]-2-[(N-benzyl-N-methyl)amino]-1-propanone](/img/structure/B566195.png)
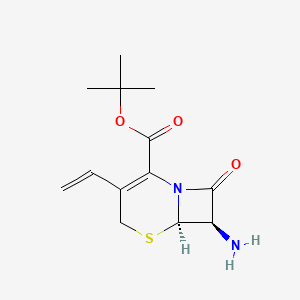
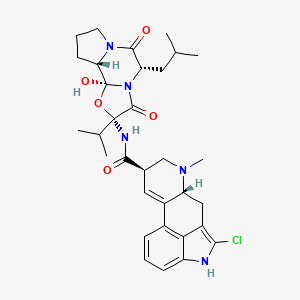
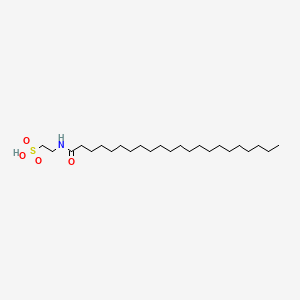
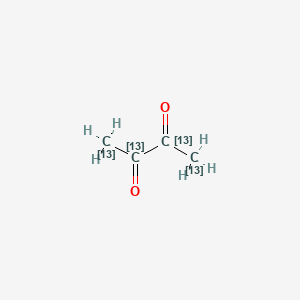
![6-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566203.png)
